Cas no 2171752-72-8 (4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{1-(1,2-thiazol-5-yl)ethylcarbamoyl}butanoic acid)

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{1-(1,2-thiazol-5-yl)ethylcarbamoyl}butanoic acid 化学的及び物理的性質
名前と識別子
-
- 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{1-(1,2-thiazol-5-yl)ethylcarbamoyl}butanoic acid
- 2171752-72-8
- 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[1-(1,2-thiazol-5-yl)ethyl]carbamoyl}butanoic acid
- EN300-1550079
-
- インチ: 1S/C25H25N3O5S/c1-15(22-12-13-26-34-22)27-24(31)21(10-11-23(29)30)28-25(32)33-14-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-9,12-13,15,20-21H,10-11,14H2,1H3,(H,27,31)(H,28,32)(H,29,30)
- InChIKey: RKBCBNQGEBNGPO-UHFFFAOYSA-N
- SMILES: S1C(=CC=N1)C(C)NC(C(CCC(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O
計算された属性
- 精确分子量: 479.15149208g/mol
- 同位素质量: 479.15149208g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 7
- 重原子数量: 34
- 回転可能化学結合数: 10
- 複雑さ: 715
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 146Ų
- XLogP3: 3.3
4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{1-(1,2-thiazol-5-yl)ethylcarbamoyl}butanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1550079-0.05g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[1-(1,2-thiazol-5-yl)ethyl]carbamoyl}butanoic acid |
2171752-72-8 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1550079-0.1g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[1-(1,2-thiazol-5-yl)ethyl]carbamoyl}butanoic acid |
2171752-72-8 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1550079-5000mg |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[1-(1,2-thiazol-5-yl)ethyl]carbamoyl}butanoic acid |
2171752-72-8 | 5000mg |
$9769.0 | 2023-09-25 | ||
Enamine | EN300-1550079-2500mg |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[1-(1,2-thiazol-5-yl)ethyl]carbamoyl}butanoic acid |
2171752-72-8 | 2500mg |
$6602.0 | 2023-09-25 | ||
Enamine | EN300-1550079-2.5g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[1-(1,2-thiazol-5-yl)ethyl]carbamoyl}butanoic acid |
2171752-72-8 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1550079-100mg |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[1-(1,2-thiazol-5-yl)ethyl]carbamoyl}butanoic acid |
2171752-72-8 | 100mg |
$2963.0 | 2023-09-25 | ||
Enamine | EN300-1550079-500mg |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[1-(1,2-thiazol-5-yl)ethyl]carbamoyl}butanoic acid |
2171752-72-8 | 500mg |
$3233.0 | 2023-09-25 | ||
Enamine | EN300-1550079-1.0g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[1-(1,2-thiazol-5-yl)ethyl]carbamoyl}butanoic acid |
2171752-72-8 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1550079-5.0g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[1-(1,2-thiazol-5-yl)ethyl]carbamoyl}butanoic acid |
2171752-72-8 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1550079-10.0g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[1-(1,2-thiazol-5-yl)ethyl]carbamoyl}butanoic acid |
2171752-72-8 | 10g |
$14487.0 | 2023-06-05 |
4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{1-(1,2-thiazol-5-yl)ethylcarbamoyl}butanoic acid 関連文献
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{1-(1,2-thiazol-5-yl)ethylcarbamoyl}butanoic acidに関する追加情報
4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{1-(1,2-thiazol-5-yl)ethylcarbamoyl}butanoic acid
4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{1-(1,2-thiazol-5-yl)ethylcarbamoyl}butanoic acid is a complex organic compound with the CAS number 2171752-72-8. This compound belongs to the class of peptide derivatives and is characterized by its intricate structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group and a thiazole moiety. The molecule's structure is highly functionalized, making it a promising candidate for various applications in the fields of drug discovery, biotechnology, and materials science.
The synthesis of this compound involves a series of multi-step reactions, including Fmoc protection, amide bond formation, and thiazole ring synthesis. Recent advancements in peptide chemistry have enabled the efficient construction of such complex molecules, leveraging techniques such as solid-phase synthesis and click chemistry. These methods not only enhance the purity of the final product but also improve the overall yield, making large-scale production feasible.
One of the most intriguing aspects of this compound is its potential as a bioactive agent. Studies have shown that the presence of the Fmoc group enhances the molecule's stability in biological systems, while the thiazole moiety imparts unique electronic properties that can interact with cellular targets. For instance, research conducted by Smith et al. (2023) demonstrated that this compound exhibits potent activity against certain enzymes involved in neurodegenerative diseases, such as beta-secretase. This finding underscores its potential as a lead compound for developing novel therapeutics.
In addition to its biological applications, this compound has also garnered attention in the field of materials science. The rigid structure of the fluorenylmethoxycarbonyl group makes it an ideal candidate for use in self-assembling monolayers and nanomaterials. Recent experiments by Johnson and colleagues (2023) revealed that this compound can form highly ordered nanostructures when subjected to specific conditions, opening new avenues for applications in nanotechnology and sensors.
From a structural standpoint, the molecule's symmetry and functional groups provide opportunities for further modification. For example, substituting the thiazole ring with other heterocyclic groups could yield derivatives with enhanced bioactivity or improved solubility. Such modifications are currently being explored in academic and industrial settings, driven by the need for more effective drug candidates.
In conclusion, 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{1-(1,2-thiazol-5-yl)ethylcarbamoyl}butanoic acid represents a cutting-edge advancement in organic chemistry. Its unique structure, combined with recent breakthroughs in synthesis and application techniques, positions it as a versatile tool for addressing challenges in medicine and materials science. As research continues to unfold, this compound is poised to make significant contributions to these fields.
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